Calcein blue, AM

Vue d'ensemble

Description

Calcein Blue, AM is a cell-permeant esterase substrate that can serve as a viability probe that measures both enzymatic activity and cell-membrane integrity, which is required for intracellular retention of their fluorescent product . It is only weakly fluorescent with excitation/emission maxima of approximately 322/435 nm . Upon cleavage of the AM esters by intracellular esterases, this tracer becomes relatively polar and is retained by cells for several hours . In addition, its fluorescence intensity increases and its fluorescence spectra shift to longer wavelengths, with excitation/emission maxima of approximately 360/449 nm .

Synthesis Analysis

To make a concentrated stock solution from 1–10 mM, dissolve calcein blue, AM in anhydrous high-quality DMSO . Calcein blue AM is susceptible to hydrolysis when exposed to moisture . Once prepared, use the DMSO stock solutions within a short time period . Aqueous working solutions containing Calcein AM should be prepared immediately prior to use .

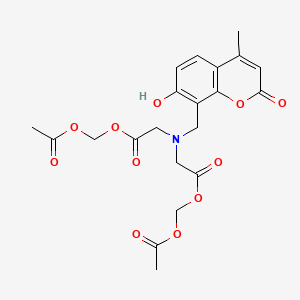

Molecular Structure Analysis

The molecular weight of Calcein Blue, AM is 465.41 g/mol . The exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

Calcein Blue, AM is a non-fluorescent cell-permeant derivative of calcein that is widely used in cell viability measurement . The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow calcein AM with high hydrophobicity, facilitating its penetration through the cell membrane .

Physical And Chemical Properties Analysis

Calcein Blue, AM is a cell-permeant esterase substrate . It is only weakly fluorescent with excitation/emission maxima of approximately 322/435 nm . Upon cleavage of the AM esters by intracellular esterases, this tracer becomes relatively polar and is retained by cells for several hours . In addition, its fluorescence intensity increases and its fluorescence spectra shift to longer wavelengths, with excitation/emission maxima of approximately 360/449 nm .

Applications De Recherche Scientifique

Flow Cytometry

Calcein Blue AM is used for labeling live cells that can be detected and further analyzed by flow cytometry . The enhanced hydrophobicity provided by the acetomethoxy (AM) group allows this dye to readily enter viable cells . Once inside, intracellular esterases cleave the AM groups off of the weakly fluorescent Calcein Blue AM, trapping fluorescent Calcein Blue within the cell .

Cell Viability Assays

Calcein AM is frequently used to assess cell viability and cytotoxicity . Live cells are distinguished by the presence of ubiquitous intracellular esterase activity, determined by the enzymatic conversion of the virtually non-fluorescent cell permeant Calcein AM to the intensely fluorescent Calcein .

Cell Migration and Invasion Studies

Calcein AM can be used in cell migration and invasion studies . Its fluorescence properties make it a versatile tool for various applications in cell biology research .

Intracellular Calcium Imaging

Calcein AM is derived from Calcein, a fluorescent dye that exhibits bright green fluorescence upon binding to intracellular free calcium ions . Therefore, it can be used for intracellular calcium imaging .

Cell Labeling and Tracing

Calcein AM is a cell-permeant dye frequently used in cell biology research for cell labeling and tracing . Once inside the cell, it is cleaved by intracellular esterases, yielding the fluorescent Calcein molecule .

Fluorescence Microscopy and Flow Cytometry

Calcein AM can be used in fluorescence microscopy and flow cytometry . Its fluorescence properties make it a versatile tool for various applications in cell biology research .

Mécanisme D'action

Target of Action

The primary target of Calcein Blue AM is the intracellular esterases present in viable cells . These esterases play a crucial role in the mechanism of action of Calcein Blue AM, as they are responsible for the hydrolysis of the acetomethoxy (AM) groups, which is a key step in the generation of the fluorescent Calcein Blue molecule .

Mode of Action

Calcein Blue AM is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with acetomethoxy (AM) groups, which endow Calcein Blue AM with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the acetomethoxy (AM) groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent Calcein Blue molecule, which is then trapped inside the cell .

Biochemical Pathways

The biochemical pathway involved in the action of Calcein Blue AM is relatively straightforward. The compound enters the cell in its non-fluorescent form . Once inside, it is acted upon by intracellular esterases, which cleave the acetomethoxy (AM) groups . This enzymatic action transforms the non-fluorescent Calcein Blue AM into the fluorescent Calcein Blue molecule .

Pharmacokinetics

The pharmacokinetics of Calcein Blue AM primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is readily absorbed by cells due to its high hydrophobicity . Once inside the cell, it is metabolized by intracellular esterases, which cleave the acetomethoxy (AM) groups . This metabolic process transforms the non-fluorescent Calcein Blue AM into the fluorescent Calcein Blue molecule, which is then trapped inside the cell .

Result of Action

The result of the action of Calcein Blue AM is the generation of a bright blue fluorescence within viable cells . This fluorescence is a result of the restoration of the fluorescent Calcein Blue molecule following the hydrolysis of the acetomethoxy (AM) groups . Since dead cells lack esterase activity, only viable cells are labeled, making Calcein Blue AM a useful tool for distinguishing between live and dead cells .

Action Environment

The action of Calcein Blue AM can be influenced by various environmental factors. For instance, the presence of serum in the buffer used during staining can decrease the resolution of viable and non-viable cells, as serum may have esterase activity . Furthermore, when diluted with an aqueous solution, Calcein Blue AM should be used immediately, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . Therefore, the environment in which Calcein Blue AM is used can significantly impact its action, efficacy, and stability.

Safety and Hazards

Propriétés

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO11/c1-12-6-18(26)33-21-15(12)4-5-17(25)16(21)7-22(8-19(27)31-10-29-13(2)23)9-20(28)32-11-30-14(3)24/h4-6,25H,7-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFJGCPBBHLSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573594.png)